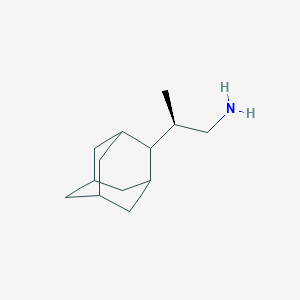

(2R)-2-(2-Adamantyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-(2-Adamantyl)propan-1-amine, also known as Memantine, is a medication used to treat moderate to severe Alzheimer's disease. It is an uncompetitive NMDA receptor antagonist and works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory.

作用機序

(2R)-2-(2-Adamantyl)propan-1-amine works by blocking the excessive activity of glutamate, a neurotransmitter that is involved in learning and memory. It is an uncompetitive NMDA receptor antagonist, which means that it selectively blocks the NMDA receptor when it is excessively activated. This helps to protect the brain from the toxic effects of glutamate and reduces the symptoms of Alzheimer's disease.

Biochemical and physiological effects:

This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease, in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

実験室実験の利点と制限

One of the advantages of using (2R)-2-(2-Adamantyl)propan-1-amine in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the role of glutamate in neurodegeneration and for testing potential treatments for Alzheimer's disease. However, one limitation of using this compound in lab experiments is that it is a drug that is used to treat a specific disease, and its effects may not be generalizable to other conditions.

将来の方向性

There are several future directions for research on (2R)-2-(2-Adamantyl)propan-1-amine. One area of interest is the development of new drugs that target the NMDA receptor and other glutamate receptors. Another area of interest is the study of the role of glutamate in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further research on the long-term effects of this compound on cognitive function and brain health.

合成法

The synthesis of (2R)-2-(2-Adamantyl)propan-1-amine involves the reaction of 2-Adamantanone with methylamine in the presence of sodium borohydride. This reaction produces the intermediate, (2R)-2-(2-Adamantyl)propan-1-ol, which is then converted into the final product by treatment with hydrochloric acid.

科学的研究の応用

(2R)-2-(2-Adamantyl)propan-1-amine has been extensively studied for its potential as a treatment for Alzheimer's disease. In addition to its use in clinical settings, it has also been used in research to study the mechanisms of neurodegeneration and the role of glutamate in Alzheimer's disease.

特性

IUPAC Name |

(2R)-2-(2-adamantyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-13H,2-7,14H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISXCPIUCNRCAA-DDNJXNFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874878.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)

![8-[4-(morpholine-4-sulfonyl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2874895.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2874898.png)